molecular formula C3H3Cl3F2O B1419492 1,1,2-Trichloro-1,2-difluoro-2-methoxyethane CAS No. 37021-32-2

1,1,2-Trichloro-1,2-difluoro-2-methoxyethane

Cat. No.: B1419492
CAS No.: 37021-32-2
M. Wt: 199.41 g/mol
InChI Key: OBEMXOBUAQYSRL-UHFFFAOYSA-N
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Description

1,1,2-Trichloro-1,2-difluoro-2-methoxyethane: is a halogenated organic compound with the molecular formula C3H3Cl3F2O . This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to an ethane backbone. It is a colorless liquid with a distinct chemical structure that makes it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2-Trichloro-1,2-difluoro-2-methoxyethane can be synthesized through the halogenation of 1,2-difluoroethane followed by methoxylation. The reaction typically involves the use of chlorine and fluorine sources under controlled conditions to ensure selective substitution. The methoxylation step can be achieved using methanol in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and methoxylation processes. These processes are carried out in specialized reactors designed to handle the reactive nature of the halogenating agents and the need for precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions: 1,1,2-Trichloro-1,2-difluoro-2-methoxyethane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids or aldehydes.

Common Reagents and Conditions:

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Zinc in acetic acid is commonly used for reductive dehalogenation.

    Oxidation: Potassium permanganate in acidic or basic medium can be used for oxidation reactions.

Major Products:

    Substitution: Products include various halogenated derivatives.

    Reduction: Products include partially dehalogenated compounds.

    Oxidation: Products include carboxylic acids and aldehydes.

Scientific Research Applications

1,1,2-Trichloro-1,2-difluoro-2-methoxyethane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for introducing halogen and methoxy groups.

    Biology: Investigated for its potential effects on biological systems and its use as a model compound in toxicological studies.

    Medicine: Explored for its potential use in the development of pharmaceuticals and as a solvent in drug formulation.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,2-Trichloro-1,2-difluoro-2-methoxyethane involves its interaction with molecular targets through its halogen and methoxy groups. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical species. The pathways involved include nucleophilic substitution, electrophilic addition, and radical-mediated reactions.

Comparison with Similar Compounds

    1,1,2-Trichloro-1,2,2-trifluoroethane: Similar in structure but with an additional fluorine atom.

    1,1,1-Trichloro-2,2,2-trifluoroethane: Contains three chlorine and three fluorine atoms, used as a refrigerant.

    1,1,1-Trichloro-2,2-difluoroethane: Lacks the methoxy group, used in different industrial applications.

Uniqueness: 1,1,2-Trichloro-1,2-difluoro-2-methoxyethane is unique due to the presence of both chlorine and fluorine atoms along with a methoxy group, which imparts distinct chemical properties and reactivity. This combination makes it versatile for various applications in research and industry.

Properties

IUPAC Name

1,1,2-trichloro-1,2-difluoro-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3F2O/c1-9-3(6,8)2(4,5)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEMXOBUAQYSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(F)(Cl)Cl)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663073
Record name 1,1,2-Trichloro-1,2-difluoro-2-methoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37021-32-2
Record name 1,1,2-Trichloro-1,2-difluoro-2-methoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1,2-difluoro-1,2,2-trichloroethyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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